

Human Health Toxicity of HFPO-DA: A Technical Guide

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Compound of Interest

Compound Name: *Perfluoro(2-methyl-3-oxahexanoic acid)*

Cat. No.: *B10856046*

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An In-depth Assessment for Researchers and Drug Development Professionals

Introduction

Hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, is a synthetic per- and polyfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of fluoropolymers.[1][2] It was introduced as a replacement for perfluorooctanoic acid (PFOA) due to concerns over the environmental persistence and toxicity of long-chain PFAS.[1] However, the widespread detection of HFPO-DA in the environment and its potential for adverse health effects have necessitated a thorough toxicological evaluation.[1][3] This technical guide provides a comprehensive overview of the human health toxicity assessment of HFPO-DA, synthesizing key findings on its toxicokinetics, systemic and organ-specific toxicities, and carcinogenic potential. The information is presented to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.

Toxicokinetics

HFPO-DA is readily absorbed following oral exposure and is primarily distributed to the liver.[1] Studies in rodents have shown that it can cross the placental barrier and be transferred to offspring through milk.[1] The metabolic transformation of HFPO-DA appears to be limited.[1] Compared to legacy PFAS like PFOA, HFPO-DA has a shorter half-life and is cleared from the body more rapidly.[4]

Acute and Systemic Toxicity

The acute oral toxicity of HFPO-DA is considered to be relatively low.[1][4]

Table 1: Acute Oral Toxicity of HFPO-DA in Rats

Species	Sex	LD50 (mg/kg)	Reference
Rat	Male	1730	[1][4]
Rat	Female	1750	[1][4]

Signs of acute toxicity at high doses include changes in body weight, altered posture, lethargy, and discoloration of various organs.[4]

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary target organ for HFPO-DA toxicity.[1][4] Observed effects in animal studies include increased liver weight, single-cell necrosis, cytoplasmic vacuolation, and hepatocyte swelling.[1] These findings are often accompanied by elevated serum levels of alanine aminotransferase (ALT), a biomarker of liver damage.[1] The U.S. Environmental Protection Agency (EPA) has identified hepatotoxicity as the most sensitive endpoint for HFPO-DA and has based its reference dose (RfD) on these effects.[1][4]

Reproductive and Developmental Toxicity

HFPO-DA has been shown to induce reproductive and developmental effects in animal models.[1] These include impacts on androgen levels and testicular function.[1] Developmental studies in rats have reported effects such as increased early deliveries and delays in genital development in offspring.[5]

Hematological and Renal Toxicity

Anemia has been identified as a potential adverse effect of HFPO-DA exposure.[4] Studies in mice and rats have demonstrated decreases in hemoglobin, hematocrit, and red blood cell

counts.[4] Renal toxicity has also been observed, with findings including increased kidney weight.[5]

Carcinogenicity

The carcinogenic potential of HFPO-DA is an area of ongoing investigation. The U.S. EPA has classified HFPO-DA as having "Suggestive Evidence of Carcinogenic Potential" based on animal studies.[2] In a two-year oral carcinogenicity study in rats, an increased incidence of liver and pancreatic tumors was observed at the highest doses tested.[2][6]

Table 2: Summary of NOAEL and LOAEL Values from Oral Toxicity Studies

Study Type	Species	Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Effects Observed at LOAEL	Reference
Subacute Oral Toxicity	Rat	28-180 days	0.3	3	Hematological toxicity (decreased hemoglobin, hematocrit, red blood cells)	[1][4]
Subacute Oral Toxicity	Mouse	28-180 days	0.1	-	-	[1]
Reproductive/Developmental	Mouse	-	-	0.5	Liver toxicity (increased relative liver weight, hepatocellular hypertrophy, single cell necrosis)	[5]
Chronic Toxicity/Carcinogenicity	Rat	2 years	1 (females)	50 (females)	Liver tumors	[2]

Chronic

Toxicity/Carcinogenicity

Rat

2 years

0.1 (males)

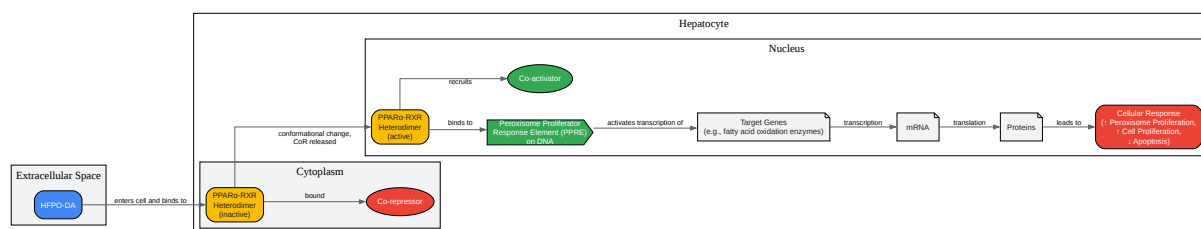
1 (males)

Pancreatic tumors

[\[2\]](#)

Mechanism of Toxicity: PPAR α Activation

The primary mechanism underlying the hepatotoxicity of HFPO-DA is the activation of the peroxisome proliferator-activated receptor alpha (PPAR α).[\[1\]](#) PPAR α is a nuclear receptor that plays a key role in lipid metabolism.[\[7\]](#) Activation of PPAR α by HFPO-DA leads to a cascade of events including altered gene expression related to fatty acid oxidation, cell proliferation, and ultimately, the development of liver lesions.[\[7\]](#)



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Caption: PPAR α signaling pathway activated by HFPO-DA.

Experimental Protocols

The toxicological evaluation of HFPO-DA has relied on a variety of in vivo and in vitro studies, largely following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

In Vivo Rodent Studies

General Methodology:

- Animal Models: Sprague-Dawley rats and CD-1 mice are commonly used.[2][3]
- Administration: Oral gavage is the typical route of administration to ensure precise dosing.[2][3]
- Dose Selection: Dose levels are determined based on preliminary range-finding studies.[2]
- Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.[2][8]
- Pathology: At the end of the study, a comprehensive necropsy is performed, and tissues are collected for histopathological examination.[2][8]

Reproductive/Developmental Toxicity (modified OECD 421): This screening study is designed to provide information on potential effects on male and female reproductive performance and on the development of offspring.[8]

- Dosing Period: Males are typically dosed for a period before mating and through the mating period. Females are dosed before mating, during mating, gestation, and lactation.[8]
- Endpoints: Key endpoints include fertility indices, gestation length, litter size, pup viability, and developmental landmarks in the offspring.[8]

Chronic Toxicity/Carcinogenicity (OECD 452): These long-term studies assess the potential for a substance to cause cancer and other chronic health effects.[2]

- Duration: Typically, these studies are conducted over a two-year period.[2]
- Endpoints: In addition to the general observations, detailed histopathology of a wide range of tissues is performed to identify neoplastic and non-neoplastic lesions.[2]

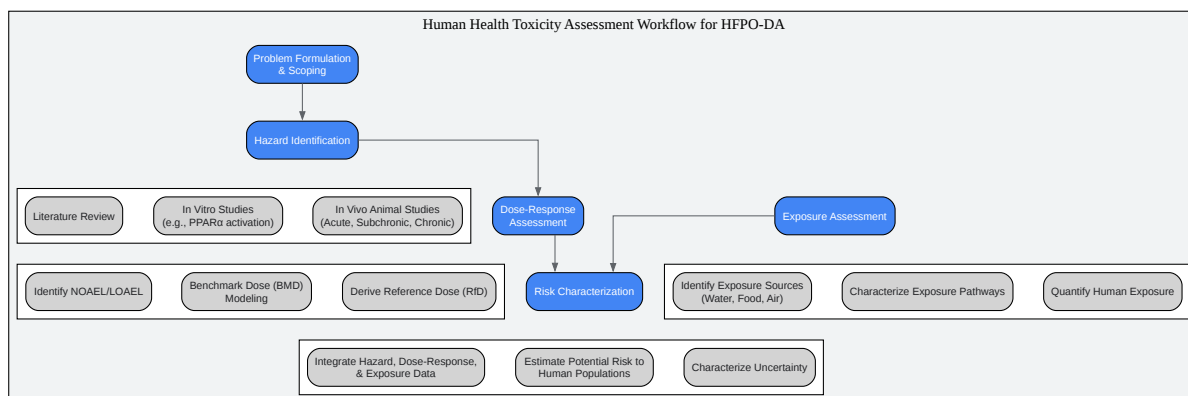
In Vitro Assays

PPAR α Transactivation Assay: This assay is used to determine the ability of a compound to activate the PPAR α receptor.

- Cell Lines: Cell lines such as COS-1 or HEK293 are transfected with plasmids containing the PPAR α gene and a reporter gene (e.g., luciferase).[\[7\]](#)[\[9\]](#)
- Procedure: The cells are then exposed to different concentrations of the test substance.[\[7\]](#)[\[9\]](#)
- Measurement: Activation of PPAR α leads to the expression of the reporter gene, which can be quantified (e.g., by measuring light output from the luciferase reaction).[\[7\]](#)[\[9\]](#)

Experimental Workflow for Human Health Toxicity Assessment

The assessment of HFPO-DA's toxicity follows a structured workflow to identify hazards and characterize risks.



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Caption: A typical workflow for assessing the human health toxicity of a chemical.

Conclusion

The available toxicological data for HFPO-DA indicate that while its acute toxicity is low, there are concerns regarding its potential for liver toxicity, reproductive and developmental effects, and carcinogenicity with chronic exposure. The activation of PPAR α is a key molecular initiating event for its hepatotoxic effects. The U.S. EPA has established a health-based reference dose for HFPO-DA based on a comprehensive evaluation of the available scientific literature.

Continued research is essential to further elucidate the long-term health consequences of HFPO-DA exposure and to inform risk management decisions. This technical guide provides a

foundational understanding of the current state of knowledge on the human health toxicity of HFPO-DA for the scientific and drug development communities.

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